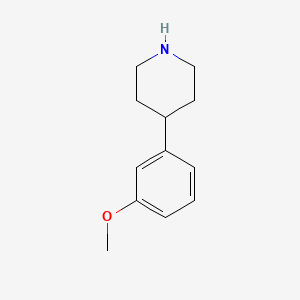

4-(3-Methoxyphenyl)piperidine

Description

The exact mass of the compound 4-(3-Methoxyphenyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Methoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONQCMNVMIGQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443699 | |

| Record name | 4-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99329-55-2 | |

| Record name | 4-(3-Methoxyphenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99329-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methoxyphenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidine for Researchers and Drug Development Professionals

An authoritative guide to the synthesis, characterization, and fundamental properties of 4-(3-Methoxyphenyl)piperidine, a key building block in modern medicinal chemistry.

This document provides a comprehensive overview of the physical and chemical properties of 4-(3-Methoxyphenyl)piperidine, a heterocyclic amine of significant interest in the field of drug discovery and development. Its structural motif is a recurring feature in a variety of biologically active molecules, making a thorough understanding of its characteristics essential for researchers and scientists. This guide will delve into its synthesis, spectroscopic profile, and key physicochemical parameters.

Chemical Identity and Molecular Structure

4-(3-Methoxyphenyl)piperidine is a substituted piperidine derivative with a methoxyphenyl group at the 4-position of the piperidine ring.

-

IUPAC Name: 4-(3-methoxyphenyl)piperidine

-

CAS Number: 99329-55-2

-

Molecular Formula: C₁₂H₁₇NO

-

Molecular Weight: 191.27 g/mol

-

Canonical SMILES: COC1=CC=CC(=C1)C2CCNCC2

-

InChI: InChI=1S/C12H17NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3

-

InChIKey: NONQCMNVMIGQEE-UHFFFAOYSA-N

The structure comprises a saturated six-membered nitrogen-containing ring (piperidine) attached to a benzene ring bearing a methoxy group at the meta position. This arrangement imparts a unique combination of lipophilicity and polarity, influencing its pharmacokinetic and pharmacodynamic properties in potential drug candidates.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-(3-Methoxyphenyl)piperidine is critical for its application in synthesis and drug formulation.

| Property | Value | Source |

| Molecular Weight | 191.27 g/mol | |

| Molecular Formula | C₁₂H₁₇NO | |

| Physical State | Not explicitly stated, likely a liquid or low-melting solid at room temperature | Inferred from related compounds |

| Melting Point | Data not available for the free base. The hydrochloride salt has a reported melting point. | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in a range of organic solvents. | General chemical principles |

| pKa | Not experimentally determined. Predicted values may be available through computational models. |

Synthesis and Reactivity

The synthesis of 4-arylpiperidines, including 4-(3-Methoxyphenyl)piperidine, is a well-established area of organic chemistry, often leveraging modern cross-coupling methodologies.

General Synthetic Strategies

The construction of the 4-arylpiperidine scaffold can be achieved through several synthetic routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings, are particularly prevalent.[1] These methods typically involve the reaction of a suitably protected piperidine derivative with an aryl-metal species or an aryl halide.

A common precursor for these syntheses is a protected 4-piperidone, which can be converted to a reactive intermediate for the cross-coupling reaction.[1]

Illustrative Synthetic Protocol: Synthesis of a Related 4-Arylpiperidine

Protocol: Synthesis of 4-(3-methoxy-benzyl)piperidine [2]

-

Hydrogenation: A mixture of 4-(3-methoxybenzyl)pyridine (1 equivalent) and platinum oxide (catalytic amount) in acetic acid is subjected to hydrogenation.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

Basification and Extraction: The residue is dissolved in water and basified with a suitable base (e.g., sodium hydroxide). The aqueous layer is then extracted with an organic solvent such as ether.

-

Purification: The combined organic extracts are dried and concentrated. The final product is purified by vacuum distillation to yield 4-(3-methoxy-benzyl)piperidine as an oil.

This protocol highlights a common strategy for the synthesis of saturated heterocyclic systems from their aromatic precursors. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Caption: Illustrative workflow for the synthesis of a 4-arylpiperidine derivative.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 4-(3-Methoxyphenyl)piperidine. While specific experimental spectra for the target compound are not provided in the search results, the expected spectral features can be inferred from its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet), and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons would provide information about the conformation of the ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the methoxyphenyl ring, the methoxy carbon, and the carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of 191.27.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and N-H stretching of the secondary amine in the piperidine ring.

Safety and Handling

While a specific safety data sheet (SDS) for 4-(3-Methoxyphenyl)piperidine free base is not available, information for its hydrochloride salt and related compounds provides guidance on handling. The hydrochloride salt is classified as an irritant.[3][4] General laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Applications in Research and Drug Development

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide range of biological targets. The presence of the methoxyphenyl group can influence receptor binding, metabolic stability, and pharmacokinetic properties. Derivatives of 4-(3-Methoxyphenyl)piperidine are of interest in the development of novel therapeutics for central nervous system (CNS) disorders and other conditions.

Conclusion

4-(3-Methoxyphenyl)piperidine is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a foundational understanding of its chemical and physical properties. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in the development of new chemical entities.

References

-

PubChem. N-(4-methoxyphenyl)piperidine. [Link]

-

PrepChem.com. Synthesis of 4-(3-methoxy-benzyl)piperidine. [Link]

-

ResearchGate. 4‐(Hetero)Arylpiperidines | Request PDF. [Link]

-

PubChem. 4-(2-Methoxyphenyl)piperidine. [Link]

-

ACS Publications. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Organic Letters. [Link]

-

PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol. [Link]

-

Kuujia.com. Cas no 67259-62-5 (4-(4-Methoxyphenyl)piperidine). [Link]

-

Aaron Chemistry & UnaveraChemLab. Safety Data Sheet. [Link]

Sources

A Technical Guide to 4-(3-Methoxyphenyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 4-(3-Methoxyphenyl)piperidine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The piperidine moiety is a foundational scaffold in a vast array of approved therapeutics, and its derivatives are continuously explored for novel pharmacological activities.[1][2] This document details the physicochemical properties, structural features, synthesis protocols, and key applications of 4-(3-Methoxyphenyl)piperidine, serving as a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction to 4-(3-Methoxyphenyl)piperidine

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in hydrogen bonding allow it to serve as a versatile scaffold for interacting with biological targets. The introduction of substituents onto the piperidine ring enables the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.[3]

4-(3-Methoxyphenyl)piperidine is a disubstituted piperidine derivative featuring a methoxy-substituted phenyl ring at the C4 position. This specific substitution pattern makes it a valuable building block in the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). The 3-methoxyphenyl group is a key structural feature in several opioid analgesics and other neurologically active agents, suggesting the potential of its piperidine derivatives as intermediates for novel therapeutics.[4]

Physicochemical and Structural Properties

The fundamental properties of 4-(3-Methoxyphenyl)piperidine are crucial for its application in synthesis and drug design. Its molecular structure consists of a saturated piperidine ring directly attached to a benzene ring, which bears a methoxy group at the meta position.

Chemical Structure

The IUPAC name for this compound is 4-(3-methoxyphenyl)piperidine. Its structure is depicted below.

Caption: Synthetic workflow for 4-(3-Methoxyphenyl)piperidine.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a standard procedure for the hydrogenation of a substituted pyridine. [5] Materials:

-

4-(3-methoxyphenyl)pyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial acetic acid

-

5M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-(3-methoxyphenyl)pyridine (e.g., 10 g, 1 equivalent) in glacial acetic acid (e.g., 100 mL).

-

Rationale: Acetic acid serves as a solvent that readily dissolves the starting material and is stable under hydrogenation conditions. It also protonates the pyridine nitrogen, which can facilitate the reduction.

-

-

Catalyst Addition: Carefully add platinum(IV) oxide (e.g., 1 g, ~10% by weight) to the solution.

-

Rationale: PtO₂ is a highly effective and widely used catalyst for the hydrogenation of aromatic rings. It is a pre-catalyst that is reduced in situ to active platinum nanoparticles.

-

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous agitation at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Remove the catalyst by vacuum filtration through a pad of celite.

-

Rationale: The platinum catalyst is heterogeneous and must be removed. Celite provides a fine filter bed to ensure complete removal.

-

-

Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator to remove the acetic acid.

-

Neutralization and Extraction: Dissolve the resulting residue in water and carefully basify the aqueous solution to a pH > 10 with 5M NaOH solution while cooling in an ice bath. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Rationale: Basification deprotonates the piperidine nitrogen, converting it to the free base which is soluble in organic solvents like diethyl ether.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The resulting residue, 4-(3-methoxyphenyl)piperidine, can be further purified by vacuum distillation to yield a clear oil.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the methoxyphenyl ring (typically in the δ 6.7-7.3 ppm range), a singlet for the methoxy protons (~δ 3.8 ppm), and complex multiplets for the aliphatic protons on the piperidine ring (typically in the δ 1.5-3.5 ppm range). A broad singlet corresponding to the N-H proton would also be present.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons (δ 110-160 ppm), the methoxy carbon (~δ 55 ppm), and the aliphatic carbons of the piperidine ring (δ 25-50 ppm).

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) should show a molecular ion (M⁺) peak corresponding to the molecular weight of 191.27.

Applications in Research and Drug Development

4-(3-Methoxyphenyl)piperidine is primarily utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents. [6]Its structure is a key component in scaffolds designed to interact with various biological targets.

-

CNS Drug Discovery: The piperidine scaffold is a privileged structure for CNS-active compounds. Derivatives are investigated for their potential as antipsychotics, antidepressants, and agents for treating neurodegenerative diseases. [2][7]* Analgesics: The 3-methoxyphenyl group is a well-known feature of opioid receptor modulators. [4]Therefore, 4-(3-Methoxyphenyl)piperidine serves as a valuable starting material for the synthesis of novel non-addictive or potent analgesics.

-

Receptor Modulators: The structure can be elaborated to create selective agonists or antagonists for various G-protein coupled receptors (GPCRs), which are a major class of drug targets.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(3-Methoxyphenyl)piperidine is a strategically important chemical building block for the synthesis of pharmacologically active compounds. Its structure combines the proven piperidine scaffold with the electronically distinct 3-methoxyphenyl group, offering a platform for developing novel therapeutics, particularly in the realm of CNS disorders and pain management. The straightforward synthesis via catalytic hydrogenation makes it an accessible intermediate for both academic research and industrial drug development campaigns.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1091076, 4-(3-Methoxyphenyl)piperidin-4-ol. Retrieved from [Link]

-

PrepChem (2023). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45073801, 4-(3-Methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10130315, N-(4-methoxyphenyl)piperidine. Retrieved from [Link]

- Google Patents (1984). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

-

Wikipedia (n.d.). AC-90179. Retrieved from [Link]

-

PrepChem (2023). Synthesis of 4-(3-methoxy-benzyl)piperidine. Retrieved from [Link]

-

Kuujia (2024). Cas no 67259-62-5 (4-(4-Methoxyphenyl)piperidine). Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of piperidines. Retrieved from [Link]

-

Drug Enforcement Administration (DEA) (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 544738, 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

-

UCL Discovery (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Retrieved from [Link]

-

Maleev, V. I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4825. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 605725, 1-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

-

PubChemLite (n.d.). 3-(4-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

-

PubChemLite (n.d.). 3-[(4-methoxyphenyl)methyl]piperidine. Retrieved from [Link]

-

International Journal of Novel Research and Development (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. AC-90179 - Wikipedia [en.wikipedia.org]

- 8. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenylpiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with a wide array of biological targets. When combined with a phenyl group, the resulting phenylpiperidine motif is particularly prominent in centrally acting agents, including analgesics, antipsychotics, and treatments for neurodegenerative disorders. This guide focuses on a specific, high-value derivative, 4-(3-Methoxyphenyl)piperidine, providing a comprehensive overview of its chemical synthesis, physicochemical properties, and potential as a modulator of key neurological pathways. Understanding the nuances of this compound is critical for researchers aiming to develop next-generation therapeutics with improved efficacy and safety profiles.

Physicochemical and Structural Properties

The structural and physical characteristics of 4-(3-Methoxyphenyl)piperidine are fundamental to its behavior in both chemical reactions and biological systems. The presence of the methoxy group at the meta position of the phenyl ring influences its electronic properties and potential for hydrogen bonding, which in turn affects its solubility, lipophilicity, and receptor binding interactions.

| Property | Value | Source |

| CAS Number | 99329-55-2 | |

| Molecular Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol | |

| IUPAC Name | 4-(3-methoxyphenyl)piperidine | |

| SMILES | COC1=CC=CC(=C1)C2CCNCC2 | |

| InChIKey | NONQCMNVMIGQEE-UHFFFAOYSA-N |

Synthesis and Chemical Characterization

The synthesis of 4-arylpiperidines can be achieved through various synthetic routes. A common and effective strategy involves the reduction of a corresponding 4-arylpyridine precursor. This method is advantageous due to the commercial availability of a wide range of substituted pyridines.

Representative Synthetic Protocol: Catalytic Hydrogenation of 4-(3-Methoxyphenyl)pyridine

This protocol describes a plausible and widely utilized method for the preparation of 4-(3-Methoxyphenyl)piperidine via the catalytic hydrogenation of the corresponding pyridine precursor.

Step 1: Reaction Setup

-

In a suitable hydrogenation vessel, dissolve 4-(3-methoxyphenyl)pyridine (1 equivalent) in a solvent such as acetic acid or ethanol.

-

Add a catalytic amount of platinum(IV) oxide (PtO₂) (e.g., 0.1 mol%).

-

Seal the vessel and purge with an inert gas, such as nitrogen or argon.

Step 2: Hydrogenation

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in water and basify with a suitable base, such as sodium hydroxide, to a pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude 4-(3-Methoxyphenyl)piperidine by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Caption: Synthetic workflow for 4-(3-Methoxyphenyl)piperidine.

Analytical Characterization

The structural integrity and purity of synthesized 4-(3-Methoxyphenyl)piperidine are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the methoxy group protons (a singlet), and the aliphatic protons of the piperidine ring.

-

¹³C NMR spectroscopy will display distinct resonances for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the piperidine ring carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (191.27 m/z). Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Applications in Drug Discovery and Pharmacology

Phenylpiperidine derivatives are renowned for their interactions with central nervous system (CNS) targets, particularly opioid and sigma receptors. These receptors play crucial roles in pain perception, mood regulation, and cognitive function, making them attractive targets for drug development.

Potential as an Opioid Receptor Modulator

The 4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[2][3] While the title compound possesses a methoxy group instead of a hydroxyl group, it can be considered a prodrug or a lead compound for further optimization. The methoxy group can be metabolically converted to a hydroxyl group in vivo, potentially unmasking opioid receptor activity. Derivatives of this scaffold have shown potent antagonist activity at mu, kappa, and delta opioid receptors.[2] This suggests that 4-(3-Methoxyphenyl)piperidine and its analogs could be valuable tools for developing treatments for opioid addiction, as well as for conditions where opioid receptor blockade is beneficial.

Interaction with Sigma Receptors

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones involved in a multitude of cellular functions, including the modulation of ion channels and intracellular signaling pathways.[4] They are implicated in various neurological and psychiatric disorders, such as depression, anxiety, and neurodegenerative diseases. Piperidine-containing compounds have been identified as high-affinity ligands for sigma receptors.[5] The structural features of 4-(3-Methoxyphenyl)piperidine make it a candidate for interaction with the sigma-1 receptor, potentially leading to neuroprotective or cognitive-enhancing effects.

Caption: Potential signaling pathways for 4-(3-Methoxyphenyl)piperidine.

Conclusion and Future Directions

4-(3-Methoxyphenyl)piperidine represents a valuable chemical entity with significant potential in drug discovery. Its synthesis is achievable through established chemical transformations, and its structural similarity to known bioactive molecules suggests a high probability of interaction with key CNS targets. Future research should focus on the detailed pharmacological characterization of this compound and its derivatives to elucidate their precise mechanism of action and to explore their therapeutic efficacy in preclinical models of pain, addiction, and neurodegenerative diseases. The insights gained from such studies will be instrumental in the development of novel and improved therapies for these challenging conditions.

References

-

PubChem. N-(4-methoxyphenyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine.

-

PrepChem. Synthesis of 4-(3-methoxy-benzyl)piperidine. Available from: [Link]

- Buy Piperidine, 3-methoxy-2-phenyl-. Santa Cruz Biotechnology.

- Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry.

- Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.

- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- The opioid receptor: emergence through millennia of pharmaceutical sciences. The Journal of the American Society for Pharmacology and Experimental Therapeutics.

- Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. MDPI.

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.

- Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery.

- 4-Methoxyphencyclidine: An Analytical Profile.

-

PubChem. 4-(4-Methoxyphenyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv.

- Chemical Review and Letters.

- Synthesis and anti-malaria activity of molecules carrying the piperidine ring. Arkivoc.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

-

PubChem. 4-(2-Methoxyphenyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

- Buy 1-(3-Methoxyphenyl)piperidin-4-ol | 1226205-99-7. Smolecule.

-

PubChem. 1-(3-Methoxyphenyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- Piperidine Synthesis. DTIC.

- Sigma Receptors. Tocris Bioscience.

- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.

-

PubChem. 4-(3-Methoxyphenyl)-1-(3-phenylpropyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

- 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules.

-

Piperidine. National Institute of Standards and Technology. Available from: [Link]

-

PubChem. 4-(3-Methoxyphenyl)piperidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

- Near IR Spectra Collection of Common Organic Compounds (High). Bio-Rad.

- 1-((3-methoxyphenyl)sulfonyl)piperidine.

- A focus on piperidine and piperazine scaffolds: The design and synthesis of a series of piperidine and piperazine-based derivatives as selective sigma receptor (SR) ligands associated with analgesic activity. European Journal of Medicinal Chemistry.

-

PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol. National Center for Biotechnology Information. Available from: [Link]

- 3-(4-fluoro-3-methoxyphenyl)piperidine hydrochloride. Sigma-Aldrich.

-

Piperidine. National Institute of Standards and Technology. Available from: [Link]

Sources

- 1. 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid | 916134-95-7 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma Receptors [sigmaaldrich.com]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(3-Methoxyphenyl)piperidine

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3-Methoxyphenyl)piperidine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Given the frequent role of piperidine derivatives as scaffolds in pharmacologically active compounds, a thorough understanding of their solubility is paramount for formulation, purification, and bioavailability assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for solubility determination.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 4-(3-Methoxyphenyl)piperidine, solubility dictates the choice of solvents for synthesis and purification, influences the design of formulations for drug delivery, and ultimately impacts its absorption and bioavailability in vivo. A compound with poor solubility can present significant challenges during development, leading to costly and time-consuming formulation strategies.

Molecular Structure and its Influence on Solubility

The solubility of 4-(3-Methoxyphenyl)piperidine is intrinsically linked to its molecular structure, which features a combination of polar and non-polar moieties.

-

Piperidine Ring: The saturated heterocyclic amine core is capable of acting as a hydrogen bond acceptor (via the nitrogen lone pair) and, in its protonated form, a hydrogen bond donor. This imparts a degree of polarity to the molecule and suggests potential solubility in polar protic solvents.[1][2]

-

Methoxyphenyl Group: The aromatic phenyl ring is inherently non-polar and contributes to the molecule's lipophilicity. The methoxy group (-OCH3) introduces some polarity and potential for hydrogen bonding, but the overall character of this substituent is hydrophobic.

The interplay between the polar piperidine ring and the more non-polar methoxyphenyl group will govern the compound's solubility across a spectrum of solvents. The principle of "like dissolves like" provides a foundational basis for predicting these interactions.[3]

Predicted Solubility Profile of 4-(3-Methoxyphenyl)piperidine

In the absence of extensive empirical data, a qualitative prediction of solubility can be made based on the structural characteristics of 4-(3-Methoxyphenyl)piperidine.

Table 1: Predicted Qualitative Solubility of 4-(3-Methoxyphenyl)piperidine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The piperidine nitrogen can engage in hydrogen bonding with protic solvents. However, the non-polar methoxyphenyl group will limit extensive solubility in highly polar solvents like water. Solubility is expected to increase with decreasing solvent polarity (e.g., better in ethanol than in water). |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar methoxyphenyl group will favor interaction with non-polar solvents. However, the polar piperidine ring will limit high solubility. |

| Aqueous Acidic | Dilute HCl, Dilute H2SO4 | High | As a basic amine, 4-(3-Methoxyphenyl)piperidine will be protonated in acidic solutions, forming a salt. This ionic species will be significantly more polar and thus more soluble in aqueous media. |

| Aqueous Basic | Dilute NaOH, Dilute NaHCO3 | Low | In basic solutions, the piperidine nitrogen will remain in its free base form, limiting its solubility in aqueous media. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following section details established protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

A rapid assessment of a compound's solubility class can be performed using a simple, systematic procedure. This method is particularly useful in the early stages of research for solvent screening.[3][4][5]

Experimental Protocol: Qualitative Solubility Determination

-

Sample Preparation: Accurately weigh approximately 25 mg of 4-(3-Methoxyphenyl)piperidine into a small test tube.

-

Solvent Addition: Add 0.75 mL of the test solvent in three equal portions (0.25 mL each).

-

Vigorous Mixing: After each addition, cap the test tube and vortex or shake vigorously for at least 30 seconds.

-

Observation: Visually inspect the mixture for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

-

Systematic Testing: Follow a logical progression of solvents, as illustrated in the workflow diagram below.

Caption: Workflow for Qualitative Solubility Testing.

Quantitative Determination: The Equilibrium Solubility Method

For precise solubility data, the equilibrium or shake-flask method is the gold standard. This technique measures the concentration of a saturated solution at a specific temperature.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-(3-Methoxyphenyl)piperidine to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the collected sample through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-(3-Methoxyphenyl)piperidine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Caption: Workflow for Equilibrium Solubility Determination.

Theoretical Approaches to Solubility Prediction

While experimental determination is definitive, computational models can provide valuable estimates of solubility, particularly in the early stages of drug discovery when compound availability is limited.

-

Quantitative Structure-Property Relationship (QSPR): QSPR models employ statistical methods to correlate molecular descriptors (e.g., molecular weight, surface area, number of hydrogen bond donors/acceptors) with experimentally determined solubility data.[4][6][7] These models can then be used to predict the solubility of new compounds. The accuracy of QSPR models is highly dependent on the quality and diversity of the training dataset.[8]

-

Hansen Solubility Parameters (HSP): This approach characterizes both the solute and the solvent by three parameters: δd (dispersion), δp (polar), and δh (hydrogen bonding).[5][9][10] The principle is that substances with similar HSP values are likely to be miscible. HSP can be particularly useful for identifying suitable solvents or solvent blends for a given solute.[11]

Conclusion

A comprehensive understanding of the solubility of 4-(3-Methoxyphenyl)piperidine is crucial for its successful development and application. This guide has provided a framework for predicting and experimentally determining its solubility in a range of solvents. While theoretical predictions offer valuable initial guidance, rigorous experimental validation using methods such as the equilibrium solubility protocol is indispensable for obtaining accurate and actionable data. The methodologies and principles outlined herein will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the research and development process.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems | Semantic Scholar [semanticscholar.org]

- 8. d-nb.info [d-nb.info]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. paint.org [paint.org]

4-(3-Methoxyphenyl)piperidine safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-(3-Methoxyphenyl)piperidine for Research and Development Professionals

Introduction: Contextualizing the Compound

In the landscape of medicinal chemistry and drug development, piperidine scaffolds are ubiquitous, forming the core of numerous therapeutic agents. 4-(3-Methoxyphenyl)piperidine is a valuable synthetic intermediate, offering a versatile platform for the creation of novel molecules targeting a range of biological pathways. Its structure, combining a piperidine ring with a methoxy-substituted phenyl group, presents a unique profile of chemical reactivity and, consequently, specific handling requirements. This guide provides a comprehensive, technically grounded framework for the safe utilization of 4-(3-Methoxyphenyl)piperidine in a laboratory setting, moving beyond rote protocol to explain the scientific rationale behind each safety recommendation.

Section 1: Hazard Profile and Toxicological Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. While a specific, comprehensive toxicological profile for 4-(3-Methoxyphenyl)piperidine is not extensively documented in publicly available literature, a reliable hazard assessment can be constructed by examining its structural components: the piperidine core and the methoxyphenyl substituent. The safety data for closely related analogs, such as 4-(2-Methoxyphenyl)piperidine and the parent compound, piperidine, provide critical insights.[1][2][3]

GHS Hazard Classification (Inferred)

Based on the known hazards of its analogs, 4-(3-Methoxyphenyl)piperidine should be handled as a substance with the following potential classifications under the Globally Harmonized System (GHS):

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Rationale |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The piperidine moiety is known to be corrosive, and analogs consistently show skin irritation potential.[1][2][3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact is likely to cause significant irritation, a common property of amine-containing heterocyclic compounds.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][3] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 (Assumed) | H302/H311/H331: Harmful if swallowed, Toxic in contact with skin, Toxic if inhaled | The parent compound, piperidine, exhibits significant acute toxicity. It is prudent to assume this derivative carries similar risks until proven otherwise.[2] |

Disclaimer: This classification is inferred from structurally similar compounds. Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

The Chemistry of Corrosivity

The basicity of the secondary amine within the piperidine ring is a primary driver of its irritant and corrosive properties. This amine can readily accept a proton, allowing it to disrupt biological membranes and cause chemical burns upon direct contact. The methoxy group on the phenyl ring can modulate this basicity but does not eliminate the inherent hazard of the piperidine core.

Section 2: Proactive Safety Protocols and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are the primary means of mitigating the risks identified above. The choice of each should be deliberate and informed by the specific experimental procedures being undertaken.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid 4-(3-Methoxyphenyl)piperidine and its solutions must be conducted in a properly functioning chemical fume hood. This is non-negotiable and serves to prevent inhalation of airborne particulates or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[3]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of accidental contact.[3][4]

Personal Protective Equipment (PPE): A Necessary Barrier

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne dust, preventing severe eye irritation. Standard safety glasses are insufficient.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Gloves should be inspected before use and changed immediately if contamination is suspected.[4] |

| Body Protection | A flame-retardant lab coat, fully fastened. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required if working outside a fume hood or if there is a risk of generating significant dust or aerosols.[3] |

Section 3: Handling, Storage, and Emergency Procedures

Proper chemical management extends from the moment a reagent is received to its final disposal.

Prudent Laboratory Handling

-

Weighing: Weigh solid 4-(3-Methoxyphenyl)piperidine in a fume hood or a ventilated balance enclosure to contain dust.

-

Transfers: Use spatulas and other tools that minimize the generation of dust. For solutions, use cannulas or syringes to avoid spills.

-

Housekeeping: Maintain a clean and organized workspace. Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[4]

Chemical Storage

Store 4-(3-Methoxyphenyl)piperidine in a tightly sealed, properly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Emergency Response: A Step-by-Step Workflow

In the event of an accidental release, a structured response is crucial to ensure safety.

Diagram 1: Workflow for Accidental Spill Response

Caption: A systematic workflow for responding to a spill of 4-(3-Methoxyphenyl)piperidine.

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Section 4: Physical and Chemical Data

Understanding the physical properties of a compound is essential for designing experiments and anticipating its behavior.

Table 3: Physical and Chemical Properties of 4-(3-Methoxyphenyl)piperidine and Related Compounds

| Property | Value (4-(3-Methoxyphenyl)piperidine) | Value (Piperidine - Parent Compound) |

| Molecular Formula | C₁₂H₁₇NO | C₅H₁₁N |

| Molecular Weight | 191.27 g/mol [5] | 85.15 g/mol |

| Appearance | Likely a solid at room temperature | Clear, colorless liquid[4] |

| Boiling Point | Data not readily available | 106 °C |

| Melting Point | Data not readily available | -13 °C |

| Density | Data not readily available | 0.862 g/cm³ |

Conclusion

4-(3-Methoxyphenyl)piperidine is a valuable tool in the arsenal of the research chemist. Its potential hazards, primarily related to its piperidine core, are significant but manageable through a combination of robust engineering controls, diligent use of personal protective equipment, and adherence to prudent handling practices. By understanding the chemical principles that underlie its reactivity and potential toxicity, researchers can foster a culture of safety that enables scientific advancement without compromising personal well-being.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

-

Aaron Chemistry & UnaveraChemLab. (2011, July 4). Safety Data Sheet: 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10130315, N-(4-methoxyphenyl)piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1091076, 4-(3-Methoxyphenyl)piperidin-4-ol. Retrieved from [Link]

Sources

potential pharmacological activity of 4-(3-Methoxyphenyl)piperidine

An In-Depth Technical Guide to the Potential Pharmacological Activity of 4-(3-Methoxyphenyl)piperidine

Abstract

The 4-(3-methoxyphenyl)piperidine moiety represents a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents.[1][2][3][4] Its structural rigidity, combined with the electronic and steric properties conferred by the methoxyphenyl group, makes it a versatile building block for targeting complex biological systems, particularly within the central nervous system (CNS).[5] This technical guide provides an in-depth analysis of the known and potential pharmacological activities associated with this core structure. We will explore its interactions with key protein targets, primarily sigma (σ) and opioid receptors, and discuss the structure-activity relationships (SAR) that govern its efficacy and selectivity. Furthermore, this guide details established experimental protocols for evaluating the pharmacological profile of compounds containing this scaffold, offering researchers a validated framework for advancing drug discovery efforts in areas such as neurodegenerative diseases, pain management, and oncology.

Introduction: A Privileged Scaffold in CNS Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals, prized for its ability to introduce a basic nitrogen center—often protonated at physiological pH—which can engage in critical ionic interactions with biological targets.[1][3] When substituted with an aryl group, as in the case of 4-(3-methoxyphenyl)piperidine, the resulting structure serves as a key pharmacophore for a range of CNS-active compounds. The 3-methoxy substitution on the phenyl ring is of particular interest, as it can be a site for metabolic O-demethylation to a hydroxyl group, potentially converting a compound into its more active form, a classic pro-drug strategy.[6] This guide synthesizes the current understanding of this scaffold's pharmacology, focusing on its established roles as a modulator of sigma and opioid receptors and its emerging potential in treating complex multifactorial diseases like Alzheimer's.[7][8][9][10]

Primary Pharmacological Targets and Mechanisms of Action

The 4-arylpiperidine framework has been most extensively explored for its interaction with two major classes of receptors in the CNS: Sigma (σ) receptors and Opioid receptors.

Sigma (σ) Receptor Modulation

Initially misclassified as a subtype of opioid receptor, sigma receptors are now understood to be a unique class of intracellular proteins, with σ1 and σ2 being the primary subtypes.[11][12] They are considered "chaperone" proteins that modulate a variety of signaling pathways and ion channels, making them attractive targets for therapeutic intervention in neuropathic pain, neurodegeneration, and cancer.[11][12]

The 4-(3-methoxyphenyl)piperidine scaffold is a foundational element in many high-affinity sigma receptor ligands.[13][14] The basic nitrogen of the piperidine ring is a crucial pharmacophoric element, believed to interact with an acidic residue in the receptor's binding pocket.[11]

Potential Therapeutic Implications:

-

Neuroprotection: σ1 receptor agonists have shown promise in protecting neurons from ischemic damage and in models of neurodegenerative diseases.[11]

-

Oncology: σ2 receptor ligands are being investigated as potential anti-cancer agents due to their role in inducing apoptosis in tumor cells.[11]

-

Cognitive Enhancement: Agonism at the σ1 receptor has been associated with anti-amnesic effects in preclinical models.[13]

Opioid Receptor Antagonism

The 4-(3-hydroxyphenyl)piperidine core, the demethylated metabolite of our topic scaffold, is a well-established framework for potent and selective opioid receptor antagonists.[15][16][17][18] These compounds, such as the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, are pure antagonists at μ, δ, and κ opioid receptors.[16][18] This activity is distinct from classic opioid antagonists like naloxone, which depend on specific N-substituents (e.g., allyl) for their antagonist effect.[18] Therefore, 4-(3-methoxyphenyl)piperidine serves as a critical synthetic intermediate and potential pro-drug for this class of opioid modulators.

Potential Therapeutic Implications:

-

Treatment of Opioid-Induced Side Effects: Peripherally restricted antagonists based on this scaffold can counteract opioid-induced constipation without affecting central analgesia.

-

Addiction Therapy: Opioid antagonists are used in the management of substance abuse disorders.[18]

Experimental Workflows for Pharmacological Characterization

A systematic evaluation of a novel compound based on the 4-(3-methoxyphenyl)piperidine scaffold requires a tiered approach, moving from initial binding affinity to functional activity and finally to in vivo efficacy.

Protocol: Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for σ1 and σ2 receptors. The principle relies on the displacement of a radiolabeled ligand by the unlabeled test compound.

Materials:

-

Radioligands: -pentazocine (for σ1), [³H]DTG (1,3-di-o-tolyl-guanidine) (for σ2).[14]

-

Membrane Preparation: Guinea pig brain homogenates or cells expressing recombinant human sigma receptors.

-

Buffers: Tris-HCl buffer (50 mM, pH 7.4 or 8.0).[14]

-

Non-specific Binding (NSB) Agent: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM).[14]

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of radioligand at a final concentration near its Kd value (e.g., 2-3 nM for -pentazocine).[14]

-

50 µL of test compound dilution (or buffer for total binding, or NSB agent for non-specific binding).

-

400 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Termination: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Opioid Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional consequence of receptor binding (agonism or antagonism) by quantifying the activation of G-proteins. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Materials:

-

Radioligand: [³⁵S]GTPγS.

-

Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (μ, δ, or κ).

-

Reagents: GDP, assay buffer containing MgCl₂ and NaCl.

-

Agonist/Antagonist: Test compound and a known reference agonist (e.g., DAMGO for μ-opioid).

Step-by-Step Methodology:

-

Membrane Pre-incubation: Pre-incubate membranes with adenosine deaminase (to break down endogenous adenosine) if necessary.

-

Reaction Mixture: Combine membranes, test compound (at various concentrations), and GDP in the assay buffer.

-

Initiation: Add [³⁵S]GTPγS to initiate the reaction.

-

For Agonist Mode: Measure the stimulation of [³⁵S]GTPγS binding by the test compound.

-

For Antagonist Mode: Add a fixed concentration of a reference agonist (e.g., DAMGO at its EC₈₀) to all wells, then add varying concentrations of the test compound to measure the inhibition of agonist-stimulated binding.[16][18]

-

-

Incubation: Incubate at 30°C for 60-90 minutes.

-

Termination and Quantification: Terminate the reaction by rapid filtration and quantify bound radioactivity as described in the binding assay protocol.

-

Data Analysis:

-

Agonist: Plot stimulated binding vs. log[compound] to determine EC50 and Emax (relative to a full agonist).

-

Antagonist: Plot inhibition of agonist-stimulated binding vs. log[compound] to determine the IC50. This can be converted to an antagonist dissociation constant (Kb) using the Cheng-Prusoff or Schild analysis.

-

Structure-Activity Relationship (SAR) and Data Summary

The pharmacological activity of the 4-(3-methoxyphenyl)piperidine scaffold is highly dependent on the nature and position of substituents on both the piperidine nitrogen and the phenyl ring.

| Compound Class/Target | Modification | Effect on Affinity/Activity | Reference |

| Sigma-1 (σ1) Ligands | N-benzyl or N-phenylpropyl substituent on piperidine | Generally confers high affinity | [12] |

| N-isobutyl substituent on piperidine | High affinity and good selectivity for σ1 over σ2 | [12] | |

| Extension of N-arylalkyl chain beyond 3 carbons | Dramatically decreases affinity | [12] | |

| Opioid Antagonists | O-demethylation to 3-hydroxyl group | Essential for high-affinity opioid receptor binding | [15][16] |

| N-substituents (e.g., phenylpropyl) on piperazine analog | Confers potent, pure antagonist activity at μ, δ, and κ receptors | [18] | |

| Locking phenyl group in equatorial orientation | Potency equal to or greater than more flexible structures | [16] |

Future Directions and Conclusion

The 4-(3-methoxyphenyl)piperidine scaffold is a cornerstone of CNS drug discovery, offering a robust and tunable platform for interacting with critical neurological targets. While its role in developing sigma and opioid receptor modulators is well-documented, its potential is far from exhausted. Future research should focus on:

-

Multi-target Ligands: Designing derivatives that simultaneously modulate sigma and opioid receptors, or other combinations, could offer synergistic benefits for complex conditions like chronic pain with a depressive component.

-

Targeting Neuroinflammation: Given the role of sigma receptors in cellular stress responses, exploring the anti-inflammatory properties of these compounds in models of Alzheimer's or Parkinson's disease is a promising avenue.

-

PET Imaging Agents: The scaffold's ability to cross the blood-brain barrier makes it suitable for developing novel PET ligands to visualize sigma or other receptor densities in the human brain, aiding in diagnostics and understanding disease progression.[19]

References

- Title: Synthesis of ethyl-4(3'-methoxyphenyl)

-

Title: Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 Source: PubMed URL: [Link]

-

Title: Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity Source: University of Bari Aldo Moro (UNIBA) Institutional Research Archive URL: [Link]

-

Title: 4-(3-Methoxyphenoxy)Piperidine Hydrochloride Source: Chem-Impex URL: [Link]

-

Title: In vivo evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives as new ligands for sigma receptor imaging using single photon emission computed tomography Source: PubMed URL: [Link]

-

Title: In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step Source: ResearchGate URL: [Link]

-

Title: Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines Source: Semantic Scholar URL: [Link]

-

Title: Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands Source: PMC - PubMed Central URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists Source: PubMed URL: [Link]

-

Title: The opioid receptor: emergence through millennia of pharmaceutical sciences Source: PMC - PubMed Central URL: [Link]

-

Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PMC - PubMed Central URL: [Link]

-

Title: Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease Source: PMC - NIH URL: [Link]

-

Title: Novel trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as μ opioid receptor antagonists with improved opioid receptor selectivity profiles Source: ScienceDirect URL: [Link]

-

Title: 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists Source: NIH URL: [Link]

-

Title: Piperidine derivatives as potential drugs for Alzheimer disease therapy... Source: ResearchGate URL: [Link]

-

Title: Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease Source: NIH URL: [Link]

-

Title: Assessment of the relevance of scaffolds to CNS drug discovery. Source: ResearchGate URL: [Link]

-

Title: Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease Source: PubMed URL: [Link]

-

Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

-

Title: The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)3piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice Source: PubMed URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

-

Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: PubMed URL: [Link]

-

Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: ResearchGate URL: [Link]

-

Title: Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor Source: PMC - PubMed Central URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sigma Receptors [sigmaaldrich.com]

- 12. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ricerca.uniba.it [ricerca.uniba.it]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Semantic Scholar [semanticscholar.org]

- 16. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. profiles.wustl.edu [profiles.wustl.edu]

- 18. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives as new ligands for sigma receptor imaging using single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Guide to the Known Biological Targets of 4-(3-Methoxyphenyl)piperidine Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 4-(3-Methoxyphenyl)piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with a multitude of biological targets. When substituted at the 4-position with a 3-methoxyphenyl group, the resulting scaffold becomes a privileged structure, particularly for targeting receptors and transporters within the central nervous system (CNS).[3] The 3-methoxybenzyl substituent provides a combination of aromatic and electron-donating properties, facilitating key interactions within the binding pockets of various proteins.[3]

This technical guide offers an in-depth exploration of the primary biological targets modulated by 4-(3-Methoxyphenyl)piperidine derivatives. We will move beyond a simple catalog of targets to provide a mechanistic understanding of these interactions, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. This document is designed to empower researchers and drug development professionals to leverage this versatile scaffold in their own discovery programs.

Chapter 1: The Opioid Receptor System - A Primary Domain of Action

The opioid receptor system, comprising the mu (μ), delta (δ), and kappa (κ) receptors, is a major target for this class of compounds.[4][5] These G-protein coupled receptors (GPCRs) are central to pain modulation, and ligands based on the 4-(3-Methoxyphenyl)piperidine scaffold have been developed as both potent agonists and antagonists.[4][6][7]

Mechanism of Action: Agonism vs. Antagonism

The functional outcome of a ligand binding to an opioid receptor is determined by the conformational state it stabilizes.

-

Agonists: These ligands, such as certain derivatives of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine, bind to and stabilize the active conformation of the receptor.[4] This triggers the canonical GPCR signaling cascade, leading to the dissociation of the Gα and Gβγ subunits, inhibition of adenylyl cyclase, and modulation of ion channels, ultimately resulting in an analgesic effect.[4][7]

-

Antagonists: In contrast, antagonists bind to the receptor but do not stabilize the active conformation, thereby blocking the binding and action of endogenous or exogenous agonists.[6][8][9] The N-substituent on the piperidine ring is a critical determinant of functional activity; for instance, replacing an N-methyl group with larger substituents like N-phenylpropyl can confer potent antagonist properties across all three receptor subtypes.[6]

The following diagram illustrates the general signaling pathway for a GPCR like the mu-opioid receptor upon agonist binding.

Caption: Generalized GPCR signaling cascade for an opioid agonist.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features governing opioid receptor affinity and selectivity:

-

N-Substituent: As mentioned, this is a primary determinant of function. While N-methyl derivatives can be agonists, larger groups often induce antagonism.[6]

-

Piperidine Ring Substitution: The presence and stereochemistry of substituents on the piperidine ring are crucial. For example, in N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, both the 3- and 4-methyl groups contribute to potent antagonist properties.[6][10]

-

Aromatic Group: The 3-methoxyphenyl or the corresponding 3-hydroxyphenyl group (a common metabolite) is essential for high-affinity binding, likely through hydrogen bonding and hydrophobic interactions within the receptor's binding pocket.[4][6]

Quantitative Data Summary

The following table summarizes the binding affinities of representative 4-(3-Methoxyphenyl)piperidine derivatives for opioid receptors.

| Compound ID | Structure | Receptor | Ki (nM) | Functional Activity | Reference |

| 2a | 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide | μ (MOR) | 7.3 ± 0.5 | Agonist | [4] |

| δ (DOR) | 849.4 ± 96.6 | [4] | |||

| κ (KOR) | 49.1 ± 6.9 | [4] | |||

| 8b | N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | μ (MOR) | 8.47 | Antagonist | [6] |

| δ (DOR) | 34.3 | Antagonist | [6] | ||

| κ (KOR) | 36.8 | Antagonist | [6] |

Chapter 2: Sigma (σ) Receptors - Modulators of Cellular Signaling